molecular formula C32H48N2O23 B12405576 Gal|A(1-3)GlcNAc|A(1-3)Gal|A(1-4)Glc-|A-pNP

Gal|A(1-3)GlcNAc|A(1-3)Gal|A(1-4)Glc-|A-pNP

Cat. No.: B12405576
M. Wt: 828.7 g/mol
InChI Key: UUSZRTFVRDAQGP-ZKGWVSTDSA-N
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Description

The compound “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” is a complex carbohydrate derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” involves multiple glycosylation steps. The process typically starts with the preparation of protected monosaccharide building blocks. These building blocks are then sequentially coupled using glycosyl donors and acceptors under specific reaction conditions. Commonly used reagents include silver triflate, trimethylsilyl triflate, and various protecting groups to ensure regioselectivity and stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve automated glycan assembly techniques. These techniques utilize solid-phase synthesis and automated synthesizers to streamline the process. The use of robotic systems allows for precise control over reaction conditions and efficient production of the desired oligosaccharide .

Chemical Reactions Analysis

Types of Reactions

“Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding aldehydes or carboxylic acids, while reduction of the nitrophenyl group can produce an amino derivative .

Scientific Research Applications

“Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” has several scientific research applications:

Mechanism of Action

The mechanism of action of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” involves its interaction with specific enzymes and proteins. The compound can act as a substrate for glycosidases, which cleave the glycosidic bonds. It can also bind to lectins, which recognize specific carbohydrate structures. These interactions are crucial for understanding the biological roles of glycans and their involvement in cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Galactose-beta(1-4)-N-acetylglucosamine-beta(1-3)-Galactose-beta(1-4)-Glucose-beta-p-nitrophenyl
  • Galactose-alpha(1-3)-N-acetylgalactosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl
  • N-acetylglucosamine-beta(1-3)-Galactose-beta(1-4)-Glucose-beta-p-nitrophenyl

Uniqueness

The uniqueness of “Galactose-alpha(1-3)-N-acetylglucosamine-alpha(1-3)-Galactose-alpha(1-4)-Glucose-alpha-p-nitrophenyl” lies in its specific glycosidic linkages and the presence of the p-nitrophenyl group. These structural features make it a valuable tool for studying enzyme specificities and carbohydrate-protein interactions .

Properties

Molecular Formula

C32H48N2O23

Molecular Weight

828.7 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide

InChI

InChI=1S/C32H48N2O23/c1-10(39)33-17-27(56-31-23(45)21(43)18(40)13(6-35)52-31)19(41)14(7-36)51-29(17)57-28-20(42)15(8-37)53-32(25(28)47)55-26-16(9-38)54-30(24(46)22(26)44)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18+,19-,20+,21+,22-,23-,24-,25-,26-,27-,28+,29+,30-,31+,32+/m1/s1

InChI Key

UUSZRTFVRDAQGP-ZKGWVSTDSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4=CC=C(C=C4)[N+](=O)[O-])CO)CO)O)CO)O)OC5C(C(C(C(O5)CO)O)O)O

Origin of Product

United States

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